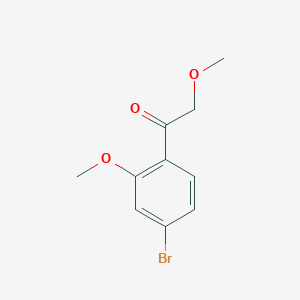
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is also known by other names such as 2-Bromo-4’-methoxyacetophenone and 4’-Methoxy-2-bromoacetophenone . This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one typically involves the bromination of 4-methoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major products formed from these reactions include substituted phenyl derivatives, aldehydes, carboxylic acids, and alcohols .
Scientific Research Applications
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules . The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules . Additionally, its carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one can be compared with other similar compounds, such as:
2-Bromo-4’-methoxyacetophenone: Similar structure but lacks the additional methoxy group on the ethanone moiety.
4’-Methoxy-2-bromoacetophenone: Similar structure but differs in the position of the bromine and methoxy groups.
4-Bromo-2-methoxyphenylboronic acid: Contains a boronic acid group instead of the ethanone moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)-2-methoxyethanone |
InChI |
InChI=1S/C10H11BrO3/c1-13-6-9(12)8-4-3-7(11)5-10(8)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
KEGZJLRXAKWUFH-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1=C(C=C(C=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B15053162.png)
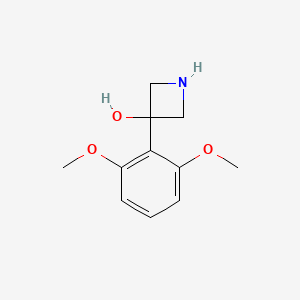
![8-Chloropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B15053175.png)
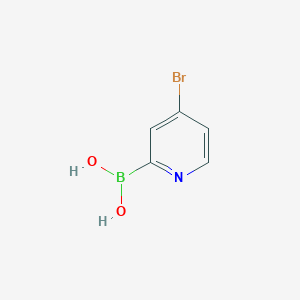
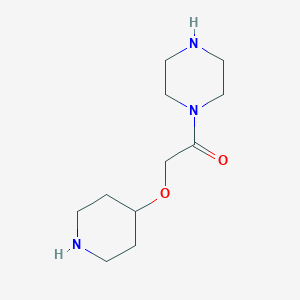
![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)
![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)
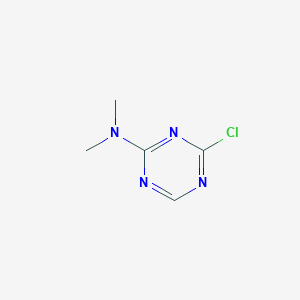
![N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)
![4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15053213.png)
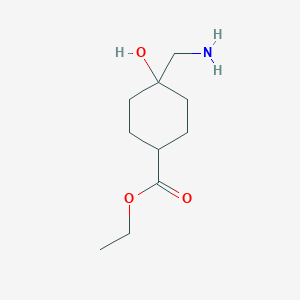
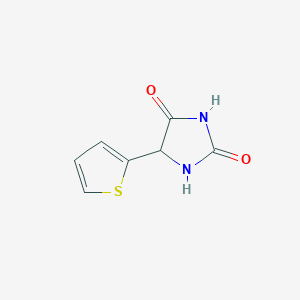
![2,3-dihydro-1H-cyclobuta[b]indole](/img/structure/B15053249.png)

